(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 121216-42-0
VCID: VC21145184
InChI: InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1
SMILES: COC1=CC2=C(CCC(C2)N)C=C1
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS No.: 121216-42-0

Cat. No.: VC21145184

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine - 121216-42-0

Specification

CAS No. 121216-42-0
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1
Standard InChI Key ZNWNWWLWFCCREO-JTQLQIEISA-N
Isomeric SMILES COC1=CC2=C(CC[C@@H](C2)N)C=C1
SMILES COC1=CC2=C(CCC(C2)N)C=C1
Canonical SMILES COC1=CC2=C(CCC(C2)N)C=C1

Introduction

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound that plays a significant role in the synthesis of pharmaceutical compounds. Its unique structure, featuring a methoxy group attached to the tetrahydronaphthalene ring, makes it a valuable building block in organic chemistry. This compound is known for its potential applications in both research and industrial settings, particularly in the development of specialty chemicals and materials.

Synthesis Methods

The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of the corresponding ketone or imine precursor. A common method is the catalytic hydrogenation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

Biological Activity

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits significant biological activity, primarily acting as a selective agonist for certain serotonin receptors. It has shown activity at the 5-HT and 5-HT receptor subtypes, which are implicated in mood regulation and various neuropsychiatric conditions. The compound's structure allows it to interact effectively with these receptors, leading to potential therapeutic effects in conditions such as depression and anxiety.

ActivityDescription
Serotonin AgonismActs as an agonist at 5-HT and 5-HT receptors.
NeuroprotectiveExhibits protective effects on neuronal cells.
Antidepressant-likeDemonstrates potential antidepressant effects.
Anxiolytic EffectsReduces anxiety-like behaviors in preclinical studies.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Application AreaDescription
Specialty ChemicalsUsed as a precursor for synthesizing various specialty chemicals.
Material SciencePotential applications in developing new materials with specific properties.

Comparison with Similar Compounds

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is distinct due to its chiral nature and the presence of both a methoxy group and a tetrahydronaphthalene structure. This combination of features makes it a valuable compound for stereoselective synthesis and potential therapeutic applications.

  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The non-chiral version of the compound.

  • 7-Methoxy-2-naphthylamine: Lacks the tetrahydro structure.

  • 2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group.

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